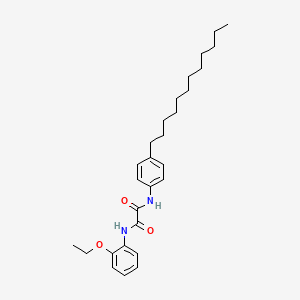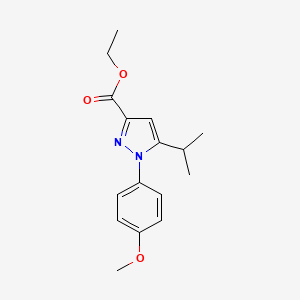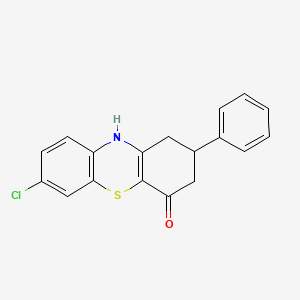![molecular formula C18H15N3O2 B14145335 5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide CAS No. 573995-42-3](/img/structure/B14145335.png)
5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a carboxamide group, and a phenyldiazenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid.
Introduction of the Phenyldiazenyl Group: The phenyldiazenyl group can be introduced via a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled with the furan ring.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or the phenyldiazenyl moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine-substituted furan derivatives .
Applications De Recherche Scientifique
5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide involves its interaction with molecular targets in biological systems. The phenyldiazenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and carboxamide group may also contribute to the compound’s activity by interacting with specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group but may have different substituents.
Phenyldiazenyl derivatives: Compounds with the phenyldiazenyl group but different core structures.
Uniqueness
5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
573995-42-3 |
|---|---|
Formule moléculaire |
C18H15N3O2 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
5-methyl-N-(4-phenyldiazenylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c1-13-7-12-17(23-13)18(22)19-14-8-10-16(11-9-14)21-20-15-5-3-2-4-6-15/h2-12H,1H3,(H,19,22) |
Clé InChI |
WTCCSCJWFLOPBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)
methanone](/img/structure/B14145264.png)
![(4E)-4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14145284.png)
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14145297.png)

![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)


![Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14145319.png)


